molecular formula C2Cl2F2 B1203012 1,1-Dichloro-2,2-difluoroethylene CAS No. 79-35-6

1,1-Dichloro-2,2-difluoroethylene

Cat. No. B1203012
CAS RN: 79-35-6
M. Wt: 132.92 g/mol
InChI Key: QDGONURINHVBEW-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-difluoroethylene is a low-boiling liquid that is used as a refrigerant . It may also be used as a solvent, but has practical limitations as such, because of its low boiling point . When heated to high temperatures it may decompose and emit toxic fumes . When in contact with water or steam it may produce additional fumes that can cause illness from inhalation .


Synthesis Analysis

1-Chloro-2,2-difluoroethylene was prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . Eleven different solvents were investigated and the best results were obtained in methanol, dimethyl formamide and ethanol at 80 °C .


Molecular Structure Analysis

The molecular formula of 1,1-Dichloro-2,2-difluoroethylene is C2Cl2F2 . The molecular weight is 132.92 g/mol . The IUPAC name is 1,1-dichloro-2,2-difluoroethene . The InChI is InChI=1S/C2Cl2F2/c3-1(4)2(5)6 . The Canonical SMILES is C(=C(Cl)Cl)(F)F .


Chemical Reactions Analysis

The major products from the photochemically initiated oxidation of 1,1-dichloro-2,2-difluoroethylene in the liquid phase are the corresponding epoxides and acyl halides . The epoxides have been isolated in pure form and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dichloro-2,2-difluoroethylene include a molecular weight of 132.92 g/mol . The XLogP3-AA is 2.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 0 . The exact mass is 131.9345117 g/mol .

Scientific Research Applications

Thermophysical Properties

1,1-Dichloro-2,2-difluoroethylene has been extensively studied for its thermophysical properties. It has a molecular weight of 132.924 g/mol and exhibits unique characteristics under various temperature and pressure conditions . These properties are critical for its application in fields such as refrigeration, where precise control of physical states is required.

Refrigerant Application

Due to its low boiling point, 1,1-Dichloro-2,2-difluoroethylene serves as an effective refrigerant . It’s used in systems where high refrigeration capacity and efficiency are desired. Its thermodynamic efficiency makes it suitable for large-scale industrial refrigeration applications.

Anesthetic Agent

This compound is utilized as a lipid-soluble anesthetic agent . Its efficacy as a neuromuscular blocking agent allows for the desired degree of muscular relaxation during surgical procedures, making it a valuable asset in medical research and clinical practice.

Safety And Hazards

1,1-Dichloro-2,2-difluoroethylene is a liquid material, which may cause illness from inhalation . When heated to high temperatures it may decompose and emit toxic fumes . When in contact with water or steam it may produce additional fumes that can cause illness from inhalation . The primary hazard is the threat to the environment .

properties

IUPAC Name

1,1-dichloro-2,2-difluoroethene
Source PubChem
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InChI

InChI=1S/C2Cl2F2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGONURINHVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073150
Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Molecular Weight

132.92 g/mol
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Physical Description

Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS]
Record name 1,1-Dichloro-2,2-difluoroethylene
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Vapor Pressure

370.0 [mmHg]
Record name 1,1-Dichloro-2,2-difluoroethylene
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Product Name

1,1-Dichloro-2,2-difluoroethylene

CAS RN

79-35-6
Record name 1,1-Dichloro-2,2-difluoroethene
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Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Record name 1,1-DICHLORO-2,2-DIFLUOROETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2,2-difluoroethylene

Q & A

A: 1,1-Dichloro-2,2-difluoroethylene has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol. []

A: Yes, electron diffraction studies have been conducted on 1,1-Dichloro-2,2-difluoroethylene in the vapor phase. These studies provided insights into its bond lengths, vibrational amplitudes, and bond angles. Notably, the research revealed negligible cis Cl···F shrinkage and significant trans Cl···F shrinkage. []

A: Under gamma radiation, 1,1-Dichloro-2,2-difluoroethylene reacts with alcohols to form telomers, demonstrating a different reactivity compared to similar compounds that yield mainly 1:1 adducts. The reactivity trend observed with different alcohols suggests steric hindrance plays a role in the reaction. []

A: Yes, 1,1-Dichloro-2,2-difluoroethylene serves as a starting material in the synthesis of α,α-difluoroalkanecarboxylic acids. This involves an alkyl radical addition reaction. [, ]

A: 1,1-Dichloro-2,2-difluoroethylene is employed as a reagent in the synthesis of fluorine-containing aryl acetylenes. []

A: 1,1-Dichloro-2,2-difluoroethylene undergoes cycloaddition reactions with dienes. These reactions, often photo-sensitized, have been extensively studied to understand their mechanisms, regioselectivity, and the influence of diene conformation on the reaction pathway. [, , , , , , , , , ]

A: Research has investigated the thermal degradation process of poly(1,1-dichloro-2,2-difluoroethylene). []

A: Studies in rats have shown that 1,1-Dichloro-2,2-difluoroethylene exhibits both nephrotoxicity (toxicity to the kidneys) and hepatotoxicity (toxicity to the liver). Research suggests that different bioactivation mechanisms may be responsible for these toxic effects. [, ]

A: Research suggests that cytochrome P450 enzymes, particularly P450 1A1 and P450 2B1/2, may be involved in the nephrotoxicity of 1,1-Dichloro-2,2-difluoroethylene. This was indicated by studies using inducers of these enzymes, β-naphthoflavone and phenobarbital, which affected the compound's nephrotoxicity in rats. []

A: Yes, quantum-chemical calculations have been employed to investigate the mechanism of methanol addition to 1,1-Dichloro-2,2-difluoroethylene. []

A: Yes, 1,1-Dichloro-2,2-difluoroethylene, specifically its cysteine conjugate, has been utilized as a model nephrotoxin in in vitro studies using porcine proximal tubular cells (PPTC). The studies highlighted the compound's impact on cell viability and provided insights into the activity of renal enzymes during cryopreservation. []

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